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Introduction
Cryopreservation is a cornerstone of modern biotechnology and medicine, enabling the long-

term storage of valuable biological materials. While cryoprotective agents (CPAs) are essential

to mitigate cellular damage during freezing, traditional CPAs like dimethyl sulfoxide (DMSO)

can exhibit cytotoxicity. Trehalose, a naturally occurring non-reducing disaccharide, has

emerged as a promising, less toxic alternative or supplement to conventional CPAs.[1][2][3] Its

cryoprotective effects are attributed to two primary mechanisms: the "water replacement

hypothesis," where trehalose molecules hydrogen bond with cellular membranes and proteins

to maintain their native structure, and the "vitrification hypothesis," where it promotes a glassy

state, preventing the formation of damaging ice crystals.[1]

A significant challenge in utilizing trehalose is its low permeability across the mammalian cell

membrane.[1] Consequently, its effectiveness is greatly enhanced when present on both the

intra- and extracellular sides of the membrane. This has led to the development of various

strategies to facilitate its intracellular delivery. One effective method is "freeze-induced uptake,"

where the physical stresses of freezing temporarily increase membrane permeability, allowing

trehalose to enter the cell.

Radiolabeled trehalose, specifically Carbon-14 labeled trehalose (Trehalose C14), is an

invaluable tool for researchers to accurately quantify the intracellular uptake of trehalose and

optimize cryopreservation protocols. By tracing the 14C isotope, scientists can precisely
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measure the amount of trehalose that has entered the cells, correlating this with post-thaw

viability and functional recovery.

These application notes provide detailed protocols for utilizing Trehalose C14 in the

cryopreservation of mammalian cells, focusing on the freeze-induced uptake method,

quantification of intracellular trehalose, and assessment of post-thaw cell viability.

Key Applications of Trehalose C14 in
Cryopreservation

Optimization of Cryopreservation Protocols: Determine the optimal extracellular trehalose

concentration and cooling rates to maximize intracellular uptake and cell survival.

Mechanism of Action Studies: Investigate the kinetics and mechanisms of trehalose uptake

during the freezing and thawing processes.

Comparative Studies: Compare the efficacy of different trehalose delivery methods (e.g.,

freeze-induced uptake vs. electroporation).

Quality Control: Ensure consistency and reproducibility of trehalose loading in

cryopreservation procedures for cell banking and therapeutic applications.

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of trehalose

in cryopreservation, highlighting its effect on cell viability and the conditions employed.

Table 1: Effect of Trehalose Concentration on Post-Thaw Cell Viability
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Cell Type

Extracellular
Trehalose
Concentration
(mM)

Other CPAs
Post-Thaw
Viability/Recov
ery (%)

Reference

Human

Pancreatic Islets
300 2 M DMSO

92% (vs. 58%

with DMSO

alone)

Human Fetal

Islet-like Cell

Clusters

300 2 M DMSO

94% (vs. 42%

without

trehalose)

Fibroblasts 250 None

>100 mM

intracellular

concentration

achieved

Human Adipose-

Derived Stem

Cells

250 or 400
None (with

electroporation)
83% or 78%

3T3 Fibroblasts 200 (intracellular) None >80%

Human

Keratinocytes
200 (intracellular) None 70%

Human

Hepatocytes
200 10% DMSO

63% (vs. 47%

with DMSO

alone)

Murine Embryos 100 1.5 M Glycerol
Optimal

combination

Human

Peripheral Blood

Stem Cells

1000 None

Higher viability

than DMSO

alone

Table 2: Parameters for Freeze-Induced Uptake of Trehalose
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Cell Type
Extracellular
Trehalose
(mM)

Optimal
Cooling Rate
(°C/min)

Resulting
Intracellular
Trehalose
(mM)

Reference

Fibroblasts 250 40 >100

Mesenchymal

Stromal Cells
250 Not specified

20-50 (without

electroporation)

Mesenchymal

Stromal Cells
250 Not specified

50-90 (with

electroporation)

Experimental Protocols
Protocol 1: Cryopreservation of Mammalian Cells using
Freeze-Induced Uptake of Trehalose C14
This protocol describes a general procedure for cryopreserving mammalian cells using

trehalose as a cryoprotectant, relying on freeze-induced uptake for intracellular delivery. 14C-

labeled trehalose is included to enable subsequent quantification.

Materials:

Mammalian cells in exponential growth phase

Complete cell culture medium

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA (for adherent cells)

Cryopreservation Medium: Complete cell culture medium containing a desired concentration

of trehalose (e.g., 250 mM). A portion of this trehalose should be 14C-labeled to a known

specific activity.

Cryovials, sterile

Controlled-rate freezer or a cell freezing container (e.g., CoolCell®)
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Liquid nitrogen storage dewar

Water bath, 37°C

Procedure:

Cell Preparation:

For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with

complete culture medium. For suspension cells, proceed to the next step.

Centrifuge the cell suspension at 100-200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh, complete culture medium.

Perform a viable cell count using a hemocytometer and Trypan Blue exclusion. The cell

viability should be >90%.

Centrifuge the cells again and resuspend the pellet in the prepared Cryopreservation

Medium containing Trehalose C14 to a final concentration of 1-5 x 10^6 viable cells/mL.

Freezing:

Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

Place the cryovials into a controlled-rate freezer or a cell freezing container.

Freeze the cells at a cooling rate of -1°C/minute to -80°C. For optimizing freeze-induced

uptake, a faster cooling rate of up to -40°C/minute may be tested.

Once the vials reach -80°C, transfer them to a liquid nitrogen dewar for long-term storage.

Thawing:

Rapidly thaw the cryovials by immersing them in a 37°C water bath with gentle agitation

until only a small ice crystal remains.
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Immediately transfer the cell suspension to a sterile centrifuge tube containing 10 mL of

pre-warmed complete culture medium.

Centrifuge at 100-200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cells in fresh, pre-warmed complete culture

medium.

A portion of the cells can now be used for viability assessment (Protocol 3) and another

portion for quantifying intracellular Trehalose C14 (Protocol 2).
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Fig 1. Workflow for cryopreservation with Trehalose C14.
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Protocol 2: Quantification of Intracellular Trehalose C14
This protocol details the steps to measure the amount of 14C-labeled trehalose that has been

successfully internalized by the cells post-thawing.

Materials:

Thawed cell suspension (from Protocol 1)

Ice-cold PBS

Cell lysis buffer (e.g., RIPA buffer or 0.2 M NaOH)

Scintillation vials

Scintillation cocktail

Liquid scintillation counter

Microcentrifuge

Protein assay kit (e.g., BCA)

Procedure:

Washing:

Take a known number of thawed cells (e.g., 1 x 10^6 cells).

Transfer the cell suspension to a microcentrifuge tube.

Centrifuge at 300 x g for 5 minutes at 4°C.

Aspirate the supernatant.

Wash the cell pellet three times with 1 mL of ice-cold PBS to remove all extracellular

Trehalose C14. Perform centrifugation after each wash.

Cell Lysis:
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After the final wash, resuspend the cell pellet in a known volume (e.g., 200 µL) of ice-cold

cell lysis buffer.

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant (cell lysate) containing the intracellular components.

Scintillation Counting:

Transfer the cell lysate to a scintillation vial.

Add an appropriate volume of scintillation cocktail (as per the manufacturer's instructions).

Mix thoroughly.

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

Determine the protein concentration of the cell lysate using a BCA protein assay to

normalize the data.

Convert the measured CPM to moles of trehalose using the known specific activity of the

Trehalose C14 stock.

The intracellular trehalose concentration can be expressed as moles of trehalose per

milligram of protein or per number of cells.
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Fig 2. Workflow for quantifying intracellular Trehalose C14.

Protocol 3: Post-Thaw Cell Viability and Recovery
Assessment
Assessing cell viability and recovery after thawing is critical to determine the success of the

cryopreservation protocol. It is recommended to assess viability at multiple time points (e.g.,

immediately post-thaw, and after 6 and 24 hours in culture) to account for delayed cell death.
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Materials:

Thawed cell suspension (from Protocol 1)

Complete cell culture medium

Trypan Blue solution (0.4%)

Hemocytometer or automated cell counter

Multi-well culture plates

Cell viability assay kit (e.g., MTS or resazurin-based)

Plate reader

Procedure:

Immediate Viability (Trypan Blue Exclusion):

Take a small aliquot of the resuspended thawed cells.

Mix the cell suspension with Trypan Blue solution (typically in a 1:1 ratio).

Load the mixture onto a hemocytometer and count the number of viable (unstained) and

non-viable (blue) cells.

Calculate the percentage of viable cells: (Viable cells / Total cells) x 100.

Cell Recovery and Proliferation (Culture-Based Assay):

Plate the remaining thawed cells at a known density in multi-well plates.

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

At specified time points (e.g., 6, 24, and 48 hours), assess cell viability using a metabolic

assay such as MTS or a resazurin-based assay, following the manufacturer's protocol.

These assays measure the metabolic activity of viable cells, providing an indication of cell

health and proliferation.
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Measure the absorbance or fluorescence using a plate reader.

Compare the results to a control group of cells that were not cryopreserved.

Mechanism of Trehalose Cryoprotection
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Fig 3. Proposed mechanisms of trehalose cryoprotection.

Troubleshooting
Low Intracellular Trehalose C14 Count:

Inefficient Uptake: Optimize the cooling rate. Faster rates (up to 40°C/min) may enhance

freeze-induced uptake. Also, ensure the extracellular trehalose concentration is sufficient

(typically 100-400 mM).

Incomplete Lysis: Ensure the lysis buffer and protocol are effective for your cell type.

Sonication can be used to aid lysis.

Inadequate Washing: Ensure all extracellular trehalose is removed by performing at least

three washes with ice-cold PBS.

Low Post-Thaw Viability:

Suboptimal Trehalose Concentration: The optimal trehalose concentration is cell-type

dependent. Perform a dose-response experiment.
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Osmotic Shock: Dilute the thawed cells slowly into a larger volume of culture medium to

minimize osmotic stress.

Inappropriate Cooling/Thawing Rates: Adhere to a controlled cooling rate and rapid

thawing.

Conclusion
The use of 14C-labeled trehalose provides a powerful and quantitative method for developing

and optimizing cryopreservation protocols. By enabling the direct measurement of intracellular

cryoprotectant concentration, researchers can gain deeper insights into the mechanisms of

cryoprotection and systematically improve post-thaw cell viability and function. The protocols

outlined in these application notes provide a comprehensive framework for incorporating

Trehalose C14 into cryopreservation workflows, ultimately contributing to advancements in cell

therapy, drug development, and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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